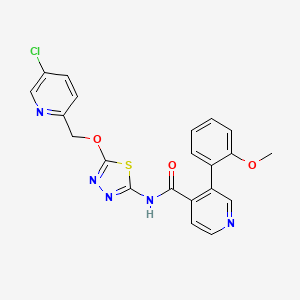
PolQi2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PolQi2 is a chemical compound known for its role as an inhibitor of polymerase theta (Polθ). This compound specifically targets and inhibits the helicase domain at the N-terminus of polymerase theta, thereby inhibiting alternative end-joining repair. This compound is particularly significant in the field of gene editing, where it enhances the precision and integration efficiency of gene editing at various loci and in different cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PolQi2 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the coupling of specific chemical groups to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of this compound likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research applications. The compound is typically supplied in solid form or as a solution in dimethyl sulfoxide (DMSO) for ease of use in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: PolQi2 primarily undergoes reactions that involve its interaction with polymerase theta. These reactions include:
Inhibition of Helicase Activity: this compound binds to the helicase domain of polymerase theta, inhibiting its activity and thereby preventing alternative end-joining repair.
Common Reagents and Conditions:
Dimethyl Sulfoxide (DMSO): Used as a solvent for this compound in various experimental setups.
DNA-PK Inhibitors: Often used in combination with this compound to enhance gene editing precision.
Major Products Formed: The primary outcome of reactions involving this compound is the inhibition of polymerase theta activity, leading to enhanced precision in gene editing processes .
Scientific Research Applications
PolQi2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Gene Editing: this compound enhances the precision and integration efficiency of gene editing at different loci and in various cell lines.
Drug Development: this compound serves as a tool compound in the development of new drugs targeting DNA repair pathways.
Mechanism of Action
PolQi2 exerts its effects by targeting and inhibiting the helicase domain at the N-terminus of polymerase theta. This inhibition prevents the alternative end-joining repair pathway, thereby enhancing the precision and integration efficiency of gene editing. The molecular targets of this compound include the helicase domain of polymerase theta and, indirectly, the DNA repair machinery involved in gene editing processes .
Comparison with Similar Compounds
PolQi2 is unique in its specific inhibition of polymerase theta’s helicase activity. Similar compounds include:
DNA-PK Inhibitors: These compounds also target DNA repair pathways but have different mechanisms of action compared to this compound.
CRISPR/Cas9 Enhancers: Compounds that enhance the precision and efficiency of CRISPR/Cas9 gene editing, similar to this compound, but through different molecular targets.
This compound stands out due to its specific inhibition of polymerase theta, making it a valuable tool in gene editing research and other scientific applications .
Properties
Molecular Formula |
C21H16ClN5O3S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[5-[(5-chloropyridin-2-yl)methoxy]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16ClN5O3S/c1-29-18-5-3-2-4-15(18)17-11-23-9-8-16(17)19(28)25-20-26-27-21(31-20)30-12-14-7-6-13(22)10-24-14/h2-11H,12H2,1H3,(H,25,26,28) |
InChI Key |
REZMONWROTVQHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CN=C2)C(=O)NC3=NN=C(S3)OCC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















